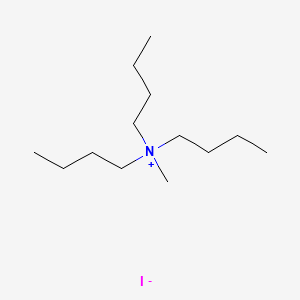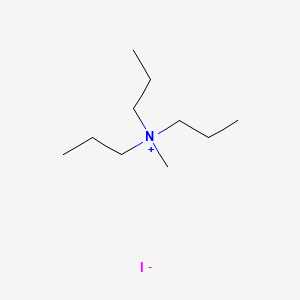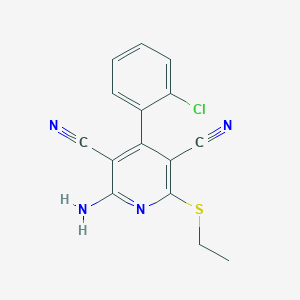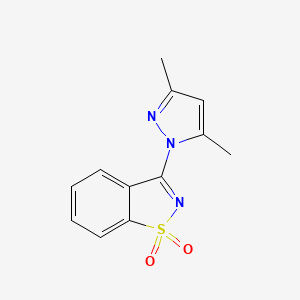
Quinidine sulphate
Overview
Description
Quinidine sulphate is a medication that belongs to the class of antiarrhythmic drugs. It is used to treat various types of arrhythmias, which are abnormal heart rhythms. This compound is a salt of quinidine, which is a natural alkaloid found in the bark of the cinchona tree.
Mechanism of Action
Target of Action
Quinidine sulfate primarily targets sodium channels in Purkinje fibers . These fibers play a crucial role in the conduction system of the heart, transmitting electrical impulses that regulate the heart’s rhythm.
Mode of Action
Quinidine sulfate is a class Ia antiarrhythmic agent . It works by blocking sodium and potassium currents , which in turn prolongs the cellular action potential . This action reduces the excitability and conduction velocity of the myocardium, thereby helping to restore normal sinus rhythm .
Biochemical Pathways
Quinidine sulfate affects the electrophysiological properties of the heart’s conduction system. By blocking sodium and potassium currents, it influences the action potential of the cardiac cells . This results in a decrease in myocardial excitability and conduction velocity, which can help to restore normal heart rhythm .
Pharmacokinetics
The absolute bioavailability of quinidine from quinidine sulfate tablets is about 70% , but this varies widely (45 to 100%) between patients . The less-than-complete quinidine sulfate bioavailability is a result of first-pass metabolism in the liver .
Result of Action
The primary result of quinidine sulfate’s action is the restoration of normal sinus rhythm in the heart . It is used to treat atrial fibrillation and flutter, as well as ventricular arrhythmias . It should be noted that a phenomenon known as “quinidine syncope” was first described in the 1950s, characterized by syncopal attacks and ventricular fibrillation in patients treated with this drug .
Action Environment
The efficacy and stability of quinidine sulfate can be influenced by various environmental factors. For instance, the drug’s absorption and elimination can be affected by factors such as the patient’s metabolic rate, liver function, and the presence of other medications . It’s also worth noting that due to its side effects and increased risk of mortality, the use of quinidine was reduced over the next few decades .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Quinidine sulphate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as a blocker of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in cardiac cells . By inhibiting these channels, this compound reduces the excitability of cardiac cells and prolongs the action potential duration. Additionally, it interacts with potassium channels, further stabilizing the cardiac membrane .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In cardiac cells, it decreases myocardial excitability and conduction velocity by reducing sodium influx during depolarization and potassium efflux during repolarization . This results in a prolonged action potential and a reduction in the heart’s ability to generate abnormal rhythms. This compound also influences cell signaling pathways and gene expression, particularly those involved in calcium transport and myocardial contractility .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting voltage-gated sodium channels (Na_v1.5), which are essential for the rapid depolarization phase of the cardiac action potential . This inhibition slows the rate of depolarization and reduces the amplitude of the action potential. This compound also blocks potassium channels, including the rapid (I_Kr) and slow (I_Ks) components of the delayed rectifier potassium current, as well as the inward rectifier potassium current (I_K1) . These actions contribute to the prolongation of the action potential and the refractory period, preventing abnormal electrical activity in the heart.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is rapidly absorbed and reaches peak levels within 1 to 2 hours after administration . Sustained-release formulations provide a more prolonged effect, with peak levels occurring around 5 hours after administration . Over time, the drug’s efficacy may decrease due to metabolic degradation and the development of tolerance in some patients. Long-term studies have shown that this compound can maintain its antiarrhythmic effects for extended periods, but careful monitoring is required to avoid potential toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In dogs, doses of 5-10 mg/kg administered intravenously every 6 hours or 6-20 mg/kg orally every 6-8 hours have been shown to be effective in treating atrial fibrillation . Higher doses can lead to toxic effects, including gastrointestinal disturbances, hypotension, and cardiac arrhythmias . In horses, a dose of 22 mg/kg administered orally every 2 hours is used to treat atrial fibrillation, but idiosyncratic reactions have been reported . It is crucial to adjust the dosage based on the specific animal model and the desired therapeutic effect.
Metabolic Pathways
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system . The major metabolic pathways involve hydroxylation and oxidation, resulting in the formation of several inactive metabolites . These metabolites are then excreted in the urine. The drug’s metabolism can be influenced by various factors, including genetic polymorphisms in the cytochrome P450 enzymes, which can affect the drug’s efficacy and safety .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It has a volume of distribution of 2-3 L/kg in healthy young adults, but this can vary depending on the patient’s condition . This compound is highly bound to plasma proteins, primarily albumin and α1-acid glycoprotein, which affects its distribution and bioavailability . The drug’s distribution can be altered in patients with liver cirrhosis or congestive heart failure, leading to changes in its therapeutic effects .
Subcellular Localization
This compound is primarily localized in the cardiac muscle cells, where it exerts its antiarrhythmic effects . It targets the cell membrane and interacts with voltage-gated sodium and potassium channels to modulate the action potential . The drug’s localization is influenced by its lipophilicity and the presence of specific targeting signals that direct it to the cardiac tissue . Post-translational modifications, such as phosphorylation, can also affect the drug’s activity and localization within the cell .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Quinidine sulphate involves the conversion of quinine to quinidine through a series of chemical reactions. The quinidine is then reacted with sulfuric acid to form Quinidine sulphate.", "Starting Materials": [ "Quinine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bisulfite", "Sulfuric acid" ], "Reaction": [ "Quinine is dissolved in a solution of sodium hydroxide and heated to form quinidine.", "The quinidine is then extracted and purified.", "The purified quinidine is dissolved in hydrochloric acid and reacted with sodium bisulfite to form the bisulfite adduct of quinidine.", "The bisulfite adduct is then treated with sodium hydroxide to release the quinidine.", "The quinidine is then reacted with sulfuric acid to form Quinidine sulphate." ] } | |
| 50-54-4 | |
Molecular Formula |
C40H50N4O8S |
Molecular Weight |
746.9 g/mol |
IUPAC Name |
(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid |
InChI |
InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13?,14?,19?,20-;/m00./s1 |
InChI Key |
RONWGALEIBILOG-KHRUQITBSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)O.OS(=O)(=O)O |
impurities |
Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/ |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O |
Color/Form |
Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder. |
melting_point |
331 to 336 °F (NTP, 1992) 174-175 °C after drying of solvated crystals Prisms from dilute alcohol; loses one-half water in air; MP: about 168 °C /Hemipentahydrate/ Crystals from water; mp: 248 °C (dry); readily soluble in hot water, alcohol. /Quinidine methiodide monohydrate/ 174 °C |
| 804-63-7 549-56-4 747-45-5 7778-93-0 50-54-4 |
|
physical_description |
Dull solid that turns brownish on exposure to light; [Merck Index] Powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant; Health Hazard |
shelf_life |
PROTECT FROM LIGHT; DARKENS ON EXPOSURE TO LIGHT /DIHYDRATE/ Quinidine gluconate, quinidine polygalacturonate, and quinidine sulfate darken on exposure to light and should be stored in well closed, light-resistant containers. Solutions of quinidine salts slowly acquire a brownish tint on exposure to light. Only colorless, clear solutions of quinidine gluconate injection should be used. Quinidine gluconate injection should be stored at 15-30 °C. When diluted to a concentration of 16 mg/ml with 5% dextrose injection, quinidine gluconate injection is stable for 24 hr at room temperature and up to 48 hr when refrigerated. /Quindine salts/ |
solubility |
WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/ Slightly sol in water and soluble in alcohol. |
synonyms |
Biquinate Bisulfate, Quinine Hydrochloride, Quinine Legatrim Myoquin Quinamm Quinbisan Quinbisul Quindan Quinimax Quinine Quinine Bisulfate Quinine Hydrochloride Quinine Lafran Quinine Sulfate Quinine Sulphate Quinine-Odan Quinoctal Quinson Quinsul Strema Sulfate, Quinine Sulphate, Quinine Surquina |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3As,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1199619.png)




![5-[6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-2,4-dioxo-pyrimidin-1-yl]-N-[12-[[1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2-oxo-pyrimidin-4-yl]amino]dodecyl]pentanamide](/img/structure/B1199629.png)
![3-[(1-tert-butyl-5-tetrazolyl)-[2-furanylmethyl(2-oxolanylmethyl)amino]methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B1199632.png)
![5-[3-(dimethylamino)phenyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1199633.png)
![1-[1-[(4-Hydroxy-1-piperidinyl)-oxomethyl]cyclohexyl]-3-(2-methoxyphenyl)urea](/img/structure/B1199635.png)




![1-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1199643.png)
